molecular formula C₁₃₆H₁₉₅N₃₅O₃₃ B612563 Pep-1 uncapped CAS No. 395069-86-0

Pep-1 uncapped

Cat. No.: B612563
CAS No.: 395069-86-0
M. Wt: 2848.22
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pep-1 (uncapped) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, Pep-1 (uncapped) can be produced using recombinant DNA technology. This involves inserting the gene encoding the peptide into a suitable expression system, such as Escherichia coli. The peptide is then expressed, purified using affinity chromatography, and further processed to remove any tags or impurities .

Chemical Reactions Analysis

Types of Reactions

Pep-1 (uncapped) primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide’s stability and functionality.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the individual amino acids from hydrolysis and modified peptides from oxidation and reduction reactions .

Scientific Research Applications

Pep-1 (uncapped) has a wide range of applications in scientific research:

Mechanism of Action

Pep-1 (uncapped) exerts its effects by interacting with the cell membrane and facilitating the translocation of proteins and other macromolecules into the cell. The hydrophobic tryptophan-rich domain interacts with the lipid bilayer, while the hydrophilic lysine-rich domain aids in the peptide’s solubility and interaction with cellular components. This dual-domain structure allows Pep-1 to efficiently penetrate the cell membrane without causing significant damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pep-1 (uncapped) is unique due to its specific sequence and structure, which provide a balance between hydrophobic and hydrophilic interactions, allowing for efficient cell penetration and delivery of macromolecules. Its ability to deliver full-length native proteins without the need for covalent modification sets it apart from other cell-penetrating peptides .

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H195N35O33/c1-71(2)111(135(203)204)167-121(189)94(42-20-25-57-141)155-119(187)95(43-26-58-146-136(144)145)156-117(185)92(40-18-23-55-139)153-116(184)91(39-17-22-54-138)154-118(186)93(41-19-24-56-140)158-130(198)106-44-27-59-171(106)134(202)99(45-49-107(143)176)160-129(197)105(70-172)166-127(195)101(61-76-66-148-87-35-12-7-29-81(76)87)161-120(188)96(46-50-108(177)178)159-131(199)112(72(3)173)170-128(196)104(64-79-69-151-90-38-15-10-32-84(79)90)163-126(194)103(63-78-68-150-89-37-14-9-31-83(78)89)165-133(201)114(74(5)175)169-123(191)98(48-52-110(181)182)157-124(192)100(60-75-65-147-86-34-11-6-28-80(75)86)162-125(193)102(62-77-67-149-88-36-13-8-30-82(77)88)164-132(200)113(73(4)174)168-122(190)97(47-51-109(179)180)152-115(183)85(142)33-16-21-53-137/h6-15,28-32,34-38,65-69,71-74,85,91-106,111-114,147-151,172-175H,16-27,33,39-64,70,137-142H2,1-5H3,(H2,143,176)(H,152,183)(H,153,184)(H,154,186)(H,155,187)(H,156,185)(H,157,192)(H,158,198)(H,159,199)(H,160,197)(H,161,188)(H,162,193)(H,163,194)(H,164,200)(H,165,201)(H,166,195)(H,167,189)(H,168,190)(H,169,191)(H,170,196)(H,177,178)(H,179,180)(H,181,182)(H,203,204)(H4,144,145,146)/t72-,73-,74-,85+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,111+,112+,113+,114+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGGLBHJJYVLEN-WEYOJKFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H195N35O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2848.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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